
Rosmarinate anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosmarinate is the conjugate base of rosmarinic acid; major species at pH 7.3. It is a conjugate base of a rosmarinic acid.
Wissenschaftliche Forschungsanwendungen
1. Cardiovascular Health
- Vascular Function and Hypertension: Ethyl rosmarinate, an ester derivative of rosmarinic acid, has been shown to improve vascular function and potentially serve as an alternative treatment for hypertension. It demonstrates vasorelaxant effects and can attenuate systolic blood pressure in hypertensive rats, making it a candidate for hypertension treatment (Pantan, Tocharus, Nakaew, Suksamrarn, & Tocharus, 2019).
2. Metabolic Health
- Glucose and Lipid Metabolism: Rosmarinic acid, found in plants like rosemary, shows potential in the prevention of metabolic disorders related to estrogen deficiency. It can influence parameters of glucose and lipid metabolism, suggesting its usefulness in managing conditions like diabetes and high cholesterol (Zych, Kaczmarczyk-Sedlak, Wojnar, & Folwarczna, 2019).
3. Antioxidant and Anti-Inflammatory Properties
- Lung Inflammation: Ethyl rosmarinate has demonstrated potent anti-inflammatory effects in alveolar macrophages, suggesting its potential as a novel therapeutic agent for lung inflammatory diseases like COPD (Thammason, Khetkam, Pabuprapap, Suksamrarn, & Kunthalert, 2018).
- Neuroprotective and Genotoxic Aspects: Rosmarinic acid has shown anxiolytic-like activity at lower doses without inducing locomotor alterations or DNA damage in brain tissue. This implies its potential use in neurobehavioral therapies (Pereira, Tysca, Oliveira, da Silva Brum, Picada, & Ardenghi, 2005).
- Skin Health: Rosmarinic acid has been found effective in treating atopic dermatitis, with properties like anti-inflammation and immunomodulation. Its topical application shows improvements in skin conditions (Lee, Jung, Koh, Kim, & Park, 2008).
4. Pharmacokinetics and Drug Interaction
- Drug Transporters and Pharmacokinetics: Rosmarinic acid's pharmacokinetics involve organic anion transporters, which play a role in its renal excretion and might contribute to herb-drug interactions (Kang, Lee, Park, Lee, & Choi, 2021).
Eigenschaften
Produktname |
Rosmarinate anion |
|---|---|
Molekularformel |
C18H15O8- |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+ |
InChI-Schlüssel |
DOUMFZQKYFQNTF-ZZXKWVIFSA-M |
Isomerische SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(((Benzo[d][1,3]dioxol-5-ylmethylene)amino)oxy)-N-(m-tolyl)acetamide](/img/structure/B1236763.png)

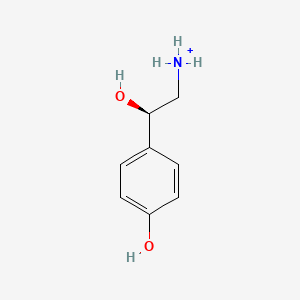
![4',6-Dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one](/img/structure/B1236771.png)
![6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1236772.png)
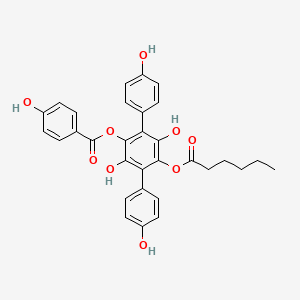
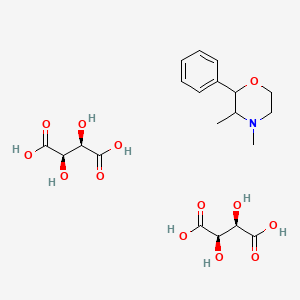

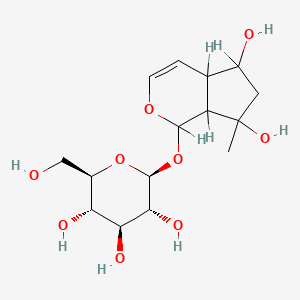
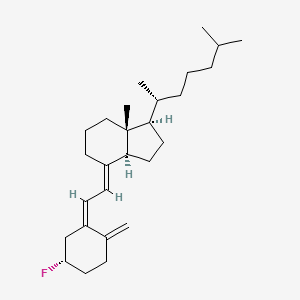
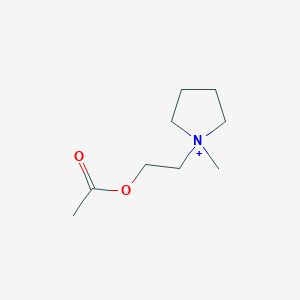

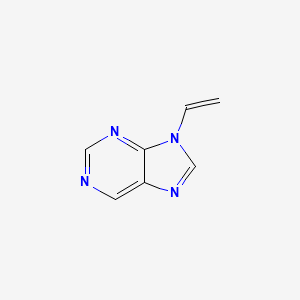
![2-Thioxo-4-oxo-5-[3-[(alpha-methylbenzyl)oxy]-4-(phenethyloxy)benzylidene]thiazolidine-3-acetic acid](/img/structure/B1236786.png)